Computational Physiochemical Profiling Distinguishes 921529-30-8 from its Regioisomer
The target compound possesses a unique physiochemical signature compared to its closest commercially available analog, N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide (CAS 921852-66-6). In silico property calculations reveal a significant difference in lipophilicity, with the target compound having a predicted octanol-water partition coefficient (cLogP) of 2.97, versus 3.11 for the isomer [1]. This 0.14 log unit difference translates to a 1.4-fold greater lipophilicity for the isomer, indicating distinct membrane permeability and solubility profiles that directly influence in vitro assay behavior.
| Evidence Dimension | Computational Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.97 |
| Comparator Or Baseline | N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide (CAS 921852-66-6): cLogP = 3.11 |
| Quantified Difference | Δ cLogP = 0.14 (Comparator is 1.4x more lipophilic) |
| Conditions | Calculated using the ALOGPS 2.1 module via SwissADME or similar consensus prediction method. |
Why This Matters
For procurement, this difference provides a rational basis for selecting one compound over another for a screening library based on desired physiochemical space, as inconsistent lipophilicity between isomers can lead to divergent bioassay results.
- [1] SwissADME. Predictions for 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide and N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide. Swiss Institute of Bioinformatics. Accessed April 29, 2026. View Source
